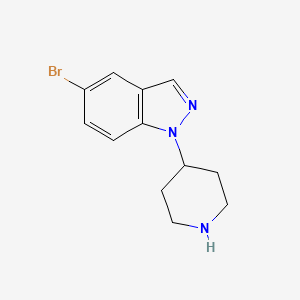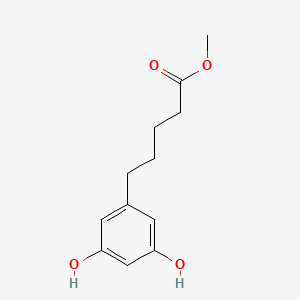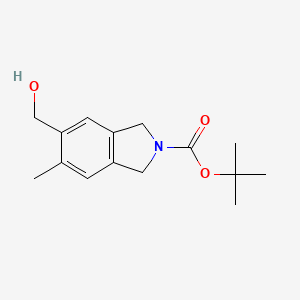
Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, a hydroxymethyl group, and a methyl group attached to an isoindole ring, making it a valuable molecule in synthetic chemistry and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity, and the process is often carried out under inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry: The compound's stability and reactivity make it useful in industrial applications, such as the production of advanced materials and chemical intermediates. Its versatility allows for its incorporation into a wide range of products.
Mecanismo De Acción
The mechanism by which tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound shares the tert-butyl and hydroxymethyl groups but has a different core structure.
Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a cyano group instead of the methyl group.
Uniqueness: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,17H,7-9H2,1-4H3 |
Clave InChI |
CTPPXESODFGFST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


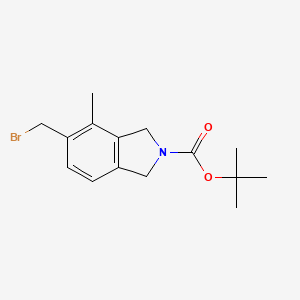
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)
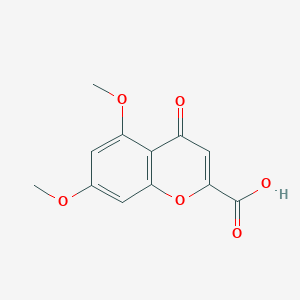
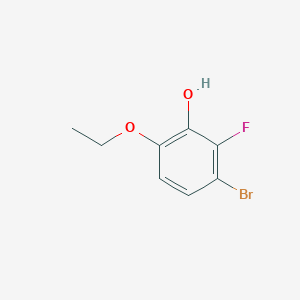
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
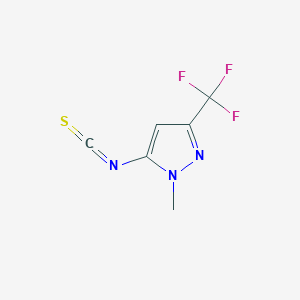
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
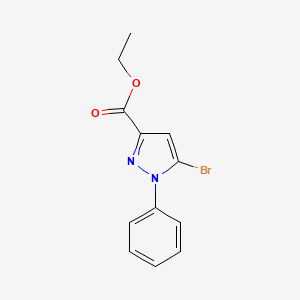

![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
